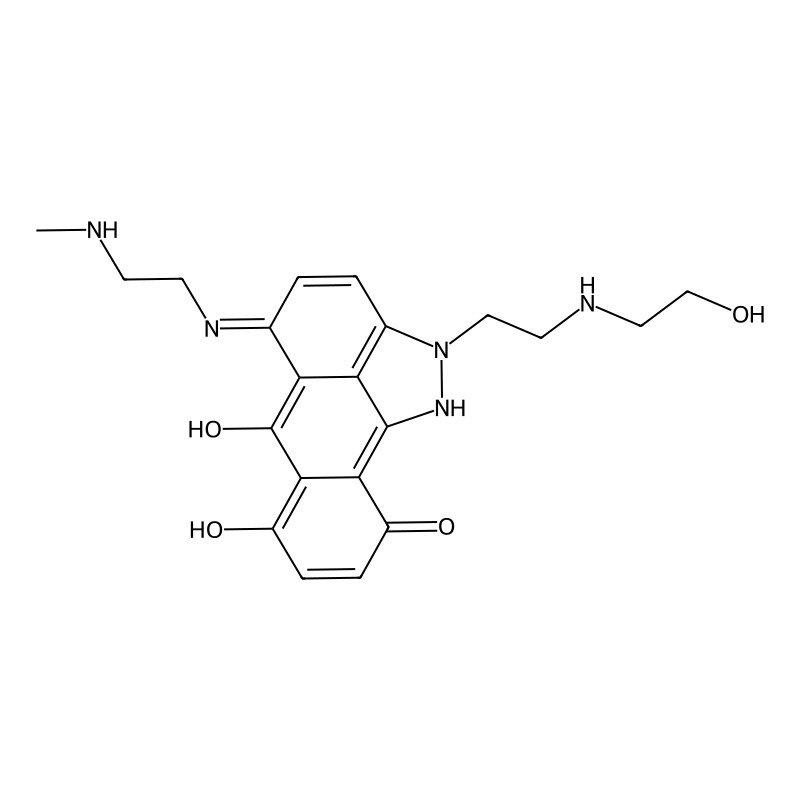

Teloxantrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Teloxantrone (also known as CI-937 or DuP 937) is a highly potent anthrapyrazole intercalating agent and Topoisomerase II inhibitor. Structurally distinguished from classical anthracenediones by the fusion of a pyrazole ring to the anthracene core, this modification fundamentally alters the molecule's electronic properties[1]. In procurement and material selection, Teloxantrone is prioritized as a redox-stable DNA-binding scaffold that minimizes the generation of semiquinone free radicals [2]. This makes it a critical precursor and benchmark compound for researchers and formulators developing targeted payloads, DNA-complexing agents, or specialized biochemical assays where off-target oxidative stress and broad transcriptional shutdown must be avoided [3].

References

- [1] J. Med. Chem. 2000, 43(24):4726–4737. Synthesis and Antitumor Evaluation of 2,5-Disubstituted-Indazolo[4,3-gh]isoquinolin-6(2H)-ones (9-Aza-anthrapyrazoles)

- [2] Cancer Res. 1991 Nov 15;51(22):6317-22. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937)

- [3] Biochem Pharmacol. 1985 Oct 1;34(19):3499-508. In vitro DNA strand scission and inhibition of nucleic acid synthesis in L1210 leukemia cells by a new class of DNA complexers

Generic substitution of Teloxantrone with classical anthracenediones (such as Mitoxantrone) or anthracyclines (such as Doxorubicin) fundamentally compromises assay specificity and redox stability. Mitoxantrone and Doxorubicin readily undergo bioreduction to form semiquinone free radicals, which introduces confounding oxidative stress and degradation pathways in sensitive biochemical models[1]. Furthermore, Mitoxantrone inhibits both DNA and RNA synthesis equally, lacking the mechanistic selectivity required for targeted replication arrest [2]. Teloxantrone’s modified anthrapyrazole architecture specifically uncouples these effects, providing highly selective inhibition of DNA synthesis over RNA synthesis and resisting radical-cycling processes, making it non-interchangeable for precision pharmacological profiling and redox-sensitive formulations [1], [2].

References

- [1] Cancer Res. 1991 Nov 15;51(22):6317-22. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937)

- [2] Biochem Pharmacol. 1985 Oct 1;34(19):3499-508. In vitro DNA strand scission and inhibition of nucleic acid synthesis in L1210 leukemia cells by a new class of DNA complexers

Selective Inhibition of DNA vs. RNA Synthesis

A primary differentiator for Teloxantrone is its highly selective suppression of DNA replication. In L1210 cellular assays, Teloxantrone (CI-937) inhibited DNA synthesis with an IC50 of 0.33 µM, while requiring a significantly higher concentration (2.0 µM) to inhibit RNA synthesis [1]. In direct contrast, the standard comparator Mitoxantrone, as well as Adriamycin, inhibited both DNA and RNA synthesis equally at similar concentrations [1]. This specific uncoupling of replication from transcription is critical for targeted cell-cycle studies.

| Evidence Dimension | IC50 for DNA vs. RNA Synthesis Inhibition |

| Target Compound Data | Teloxantrone: DNA IC50 = 0.33 µM; RNA IC50 = 2.0 µM (6-fold selectivity) |

| Comparator Or Baseline | Mitoxantrone / Adriamycin: Equal inhibition of DNA and RNA synthesis (1:1 ratio) |

| Quantified Difference | Teloxantrone demonstrates a 6-fold selectivity for DNA over RNA synthesis, whereas comparators show no selectivity. |

| Conditions | L1210 leukemia cells, 2-hour drug exposure |

Procuring Teloxantrone is essential for assays requiring the selective arrest of DNA replication without the immediate, broad-spectrum transcriptional shutdown caused by Mitoxantrone.

Quantifiably Superior DNA Binding Affinity vs. In-Class and Out-of-Class Intercalators

Teloxantrone exhibits exceptional DNA binding strength, which is a critical parameter for formulators designing stable DNA-drug complexes. In an ethidium displacement assay, Teloxantrone reduced the fluorescence of an ethidium-DNA complex by 50% at a concentration of 23 nM [1]. This binding affinity outperforms the closely related anthrapyrazole Piroxantrone (CI-942), which required 33 nM, and is vastly superior to the out-of-class benchmark Amsacrine, which required over 1.3 µM (>1300 nM) to achieve the same displacement [1].

| Evidence Dimension | Concentration required for 50% ethidium displacement from DNA |

| Target Compound Data | Teloxantrone (CI-937): 23 nM |

| Comparator Or Baseline | Piroxantrone (CI-942): 33 nM; Amsacrine: >1300 nM |

| Quantified Difference | Teloxantrone binds DNA ~43% more strongly than Piroxantrone and >50 times more strongly than Amsacrine. |

| Conditions | In vitro ethidium bromide-DNA fluorescence displacement assay |

Provides a highly stable, high-affinity intercalating benchmark necessary for developing robust DNA-targeting conjugates and biophysical binding models.

Electrochemical Reduction Resistance and Formulation Compatibility

Classical anthracenediones and anthracyclines are notoriously difficult to manage in redox-sensitive formulations due to their rapid bioreduction into semiquinone free radicals. The anthrapyrazole core of Teloxantrone was specifically engineered to resist this electron transfer [1]. Experimental studies demonstrate that Teloxantrone's propensity to produce free radicals is significantly lower than that of Doxorubicin and Mitoxantrone [2]. This structural resistance to redox cycling prevents off-target oxidative degradation, enhancing the compound's stability in complex biological matrices and making it highly compatible with specialized formulation workflows.

| Evidence Dimension | Propensity for semiquinone free radical generation |

| Target Compound Data | Teloxantrone: High resistance to bioreduction and radical anion formation |

| Comparator Or Baseline | Doxorubicin / Mitoxantrone: High baseline generation of reactive oxygen species |

| Quantified Difference | Substantial reduction in oxidative degradation pathways compared to standard quinone-based intercalators. |

| Conditions | Biochemical redox profiling and formulation stability assessments |

Ensures higher reproducibility and stability in complex formulations or electrochemical assays where quinone-driven oxidative stress would degrade the sample.

Development of Redox-Stable Topoisomerase II Inhibitors

Because Teloxantrone resists bioreduction into semiquinone free radicals—unlike Mitoxantrone or Doxorubicin—it is the preferred starting scaffold for synthesizing next-generation intercalators where minimizing off-target oxidative stress and maintaining formulation stability are critical [1].

Selective DNA Replication Arrest Assays

Given its 6-fold selectivity for inhibiting DNA synthesis (IC50 = 0.33 µM) over RNA synthesis (IC50 = 2.0 µM), Teloxantrone is an ideal pharmacological probe for synchronized cell cycle studies, allowing researchers to halt replication without immediately shutting down transcription [2].

High-Affinity DNA Intercalation Benchmarking

With its ability to displace ethidium from DNA at just 23 nM, Teloxantrone serves as a superior positive control over Amsacrine and Piroxantrone in biophysical assays measuring DNA binding kinetics, structural distortion, and complex stability[2].

References

- [1] Cancer Res. 1991 Nov 15;51(22):6317-22. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937)

- [2] Biochem Pharmacol. 1985 Oct 1;34(19):3499-508. In vitro DNA strand scission and inhibition of nucleic acid synthesis in L1210 leukemia cells by a new class of DNA complexers

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Erlichman C, Moore M, Kerr IG, Wong B, Eisenhauer E, Zee B, Whitfield LR. Phase I pharmacokinetic and pharmacodynamic study of a new anthrapyrazole, CI-937 (DUP937). Cancer Res. 1991 Dec 1;51(23 Pt 1):6317-22. PubMed PMID: 1933893.

3: Wong B, Nordblom G, Chang T, Whitfield L. Lack of dose proportional pharmacokinetics for CI-937, an anthrapyrazole DNA intercalator, in mice. Res Commun Chem Pathol Pharmacol. 1989 Nov;66(2):191-202. PubMed PMID: 2602655.

4: Nordblom GD, Pachla LA, Chang T, Whitfield LR, Showalter HD. Development of a radioimmunoassay for the anthrapyrazole chemotherapy agent CI-937 and the pharmacokinetics of CI-937 in rats. Cancer Res. 1989 Oct 1;49(19):5345-51. PubMed PMID: 2766301.

Explore Compound Types